4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a benzofuran moiety, a piperazine ring, a pyrimidine core, and a morpholine group
Mechanism of Action
Target of Action
The primary targets of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system, while COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the production of nitric oxide and prostaglandins, thereby reducing the inflammatory response .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the biochemical pathways that lead to the production of nitric oxide and prostaglandins . This results in a decrease in the concentration of these pro-inflammatory mediators, reducing inflammation and its associated symptoms .
Pharmacokinetics
The compound’s ability to inhibit the production of nitric oxide at non-cytotoxic concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. Specifically, it has been shown to dramatically reduce iNOS and COX-2 mRNA expression in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Action Environment
The action of Benzofuran-2-yl(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone is influenced by the environment in which it is used. For instance, in the context of an inflammatory response, the presence of lipopolysaccharides (LPS) can stimulate the production of iNOS and COX-2 . The compound’s efficacy in inhibiting these enzymes, and thus the inflammatory response, may therefore be influenced by the presence and concentration of such stimulatory factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, including the formation of the benzofuran core, the piperazine ring, and the pyrimidine core, followed by their coupling with the morpholine group. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.
Reduction: The piperazine ring can be reduced to form secondary amines.
Substitution: The pyrimidine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the piperazine ring can produce N-substituted piperazines.
Scientific Research Applications
4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-{6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: Similar structure but with a pyrazine moiety instead of benzofuran.
4-{6-[4-(quinoline-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine: Contains a quinoline moiety.
Uniqueness
4-{6-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of the benzofuran moiety, which imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c27-21(18-13-16-3-1-2-4-17(16)29-18)26-7-5-24(6-8-26)19-14-20(23-15-22-19)25-9-11-28-12-10-25/h1-4,13-15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMWPGVZFGIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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